molecular formula C21H19ClN2O4S B4585639 N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide

N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B4585639
M. Wt: 430.9 g/mol
InChI Key: WEHHDENTEUZTAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide involves multiple steps, often starting with simpler molecules like benzene sulfonyl chloride and 2-amino-4-chloroanisole, leading to the formation of various intermediate compounds before the final product is obtained. Studies like those by Fatima et al. (2013) have detailed these processes, establishing the structures of synthesized compounds using spectroscopic techniques (Fatima et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound has been a topic of interest in various studies, with research focusing on X-ray crystallography and spectroscopy to determine its arrangement. For instance, Li et al. (2008) synthesized a related compound and analyzed its crystal structure using X-ray diffraction (Li et al., 2008).

Chemical Reactions and Properties

This benzamide derivative undergoes various chemical reactions, contributing to its diverse range of properties and potential applications. For example, Kuo et al. (1993) explored the pharmacokinetics and metabolic interconversion of a related compound in rats, which helps understand its chemical behavior in biological systems (Kuo et al., 1993).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for understanding the applications of this compound. Studies like those by Yanagi et al. (2000) on polymorphs of a related compound provide insights into its physical characteristics, which are essential for its formulation and use in various fields (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with other molecules, are key to understanding the utility of this compound. Research on its chemical behavior, such as the study by Liu et al. (2015), provides insights into its potential as a building block for more complex molecules (Liu et al., 2015).

Scientific Research Applications

Synthesis and Pharmacological Properties

N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide and its derivatives have been synthesized and evaluated for various pharmacological properties. For example, a study on indazole arylsulfonamides as human CC-chemokine receptor 4 (CCR4) antagonists found that methoxy-containing groups were more potent as indazole C4 substituents, highlighting the importance of specific functional groups in enhancing pharmacological activity (Procopiou et al., 2013).

Gastrointestinal Motility and Serotonin Receptor Agonism

Benzamide derivatives have been shown to impact gastrointestinal motility and function as selective serotonin 4 receptor agonists. A study involving 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides demonstrated their potential as novel prokinetic agents for both the upper and lower gastrointestinal tract, indicating a role in enhancing gastric emptying and increasing the frequency of defecation (Sonda et al., 2004).

Antioxidant and Enzyme Inhibitory Activities

N-substituted derivatives of this compound have shown significant antioxidant activities. A study synthesizing a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide compounds found promising activity against acetylcholinesterase enzyme, suggesting potential therapeutic applications in neurodegenerative diseases (Fatima et al., 2013).

Bioanalytical Method Development

The compound has also been a subject of bioanalytical research, with a study developing and validating a new bioanalytical method using micro-extraction and LC-MS/MS for quantifying its concentration in biological matrices (Zalavadia, 2016).

Neuroleptic Activity

Certain benzamide derivatives, including those related to N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide, have been evaluated for neuroleptic activity. For example, a study synthesized benzamides of N,N-disubstituted ethylenediamines and found significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting potential use in treating psychosis (Iwanami et al., 1981).

Membrane Science Applications

In the field of membrane science, novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers, which may include derivatives of N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide, have shown improved water flux and dye treatment capabilities (Liu et al., 2012).

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-24(29(26,27)16-8-4-3-5-9-16)19-11-7-6-10-17(19)21(25)23-18-14-15(22)12-13-20(18)28-2/h3-14H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHHDENTEUZTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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